molecular formula C14H8N2O4 B7790931 Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro- CAS No. 2735-14-0

Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-

Cat. No.: B7790931
CAS No.: 2735-14-0
M. Wt: 268.22 g/mol
InChI Key: FFPKJHSMYNNWJB-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-ethynediyl)bis[4-nitro-] is an organic compound characterized by the presence of two benzene rings connected by an ethynediyl group, with each benzene ring substituted by a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[4-nitro-] typically involves the coupling of two nitrobenzene derivatives via an ethynediyl linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-iodonitrobenzene with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires a base such as triethylamine. After the coupling reaction, the trimethylsilyl protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the desired product.

Industrial Production Methods

Industrial production of Benzene, 1,1’-(1,2-ethynediyl)bis[4-nitro-] may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-ethynediyl)bis[4-nitro-] can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.

    Oxidation: The ethynediyl linkage can be oxidized to form diketone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products

    Reduction: 1,1’-(1,2-ethynediyl)bis[4-aminobenzene]

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1,1’-(1,2-ethanediyl)bis[4-nitrobenzene-1,2-dione]

Scientific Research Applications

Benzene, 1,1’-(1,2-ethynediyl)bis[4-nitro-] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-ethynediyl)bis[4-nitro-] depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The ethynediyl linkage provides rigidity to the molecule, influencing its binding interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(1,2-ethynediyl)bis[4-chloro-]
  • Benzene, 1,1’-(1,2-ethynediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1,2-ethynediyl)bis[4-(trifluoromethyl)-]

Uniqueness

Benzene, 1,1’-(1,2-ethynediyl)bis[4-nitro-] is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity compared to other similar compounds. The nitro groups can participate in a variety of chemical reactions, making this compound versatile for different applications.

Properties

IUPAC Name

1-nitro-4-[2-(4-nitrophenyl)ethynyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPKJHSMYNNWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347530
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2735-14-0
Record name Benzene, 1,1'-(1,2-ethynediyl)bis[4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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